molecular formula C11H15NS B7829488 3-(Pyrrolidin-1-ylmethyl)benzenethiol

3-(Pyrrolidin-1-ylmethyl)benzenethiol

Cat. No.: B7829488
M. Wt: 193.31 g/mol
InChI Key: QDVOYNRATMOAIT-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)benzenethiol (CAS 1211506-10-3) is a chemical compound of interest in medicinal chemistry research, particularly for its incorporation of the pyrrolidine ring. The pyrrolidine scaffold is a saturated five-membered nitrogen heterocycle that is one of the most preferred and versatile structures in pharmaceutical science and drug design . Its popularity stems from key properties such as sp 3 -hybridization, which allows for efficient exploration of pharmacophore space, and the ring's non-planarity, which provides increased three-dimensional coverage compared to flat aromatic structures . This three-dimensional shape is a strategic goal in drug discovery, as it can improve the druggability of molecules by optimizing parameters like solubility and lipophilicity . The pyrrolidine ring is a privileged structure found in numerous bioactive molecules and natural products, and it appears in many US FDA-approved drugs . Researchers value this scaffold for its ability to contribute to the stereochemistry of a molecule and its demonstrated utility in the discovery of compounds with a wide range of biological activities, including potential as anticancer, antibacterial, anti-inflammatory, and central nervous system agents . The presence of the benzenethiol group further enhances its potential as a building block for the synthesis of more complex molecules. This product is intended for research applications only. Molecular Information: • CAS Number: 1211506-10-3 • Molecular Formula: C 11 H 15 NS • Molecular Weight: 193.31 g/mol • SMILES: SC1=CC=CC(CN2CCCC2)=C1

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVOYNRATMOAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Benzyl Halides

A common approach involves displacing a halide on a benzyl halide intermediate with pyrrolidine. For example, 3-(chloromethyl)benzenethiol can react with pyrrolidine in the presence of a base such as triethylamine (Et3_3N) or sodium carbonate (Na2_2CO3_3) to form the desired product. However, direct substitution is complicated by the nucleophilic thiol group, necessitating protection prior to reaction.

Example Protocol :

  • Protect the thiol group in 3-mercaptobenzyl chloride as a thioether using tert-butyl disulfide.

  • React the protected intermediate with pyrrolidine (1.2 equiv) in dichloromethane (CH2_2Cl2_2) at 0–25°C for 12–24 hours.

  • Deprotect the thiol group using tributylphosphine (Bu3_3P) in tetrahydrofuran (THF).

Key Data :

StepReagents/ConditionsYield
Protectiontert-butyl disulfide, Et3_3N, CH2_2Cl2_285%
SubstitutionPyrrolidine, Na2_2CO3_3, CH2_2Cl2_272%
DeprotectionBu3_3P, THF, 25°C90%

Mannich Reaction for Simultaneous Functionalization

The Mannich reaction enables concurrent introduction of the pyrrolidine and thiol groups. 3-Mercaptobenzaldehyde reacts with pyrrolidine and formaldehyde under acidic conditions to yield the target compound. This one-pot method avoids intermediate isolation but requires strict pH control.

Optimized Conditions :

  • Solvent : Methanol (MeOH)

  • Catalyst : Hydrochloric acid (HCl, 0.1 equiv)

  • Temperature : 50°C, 6 hours

  • Yield : 68%

Protection-Deprotection Strategies for Thiol Groups

Thioether Protection

Thiols are often protected as tert-butyl thioethers or trityl derivatives to prevent oxidation or undesired side reactions during pyrrolidine coupling.

Comparative Table :

Protecting GroupDeprotection ReagentEfficiency
tert-ButylBu3_3P90%
TritylAgNO3_3, MeOH82%
AcetylNaOH, H2_2O75%

Boc-Mediated Stabilization

Boc protection of pyrrolidine nitrogen enhances stability during purification. For instance, 3-(Boc-pyrrolidin-1-ylmethyl)benzenethiol is synthesized via coupling of Boc-pyrrolidine with a benzyl bromide intermediate, followed by deprotection with trifluoroacetic acid (TFA).

Procedure :

  • React 3-bromobenzyl bromide with Boc-pyrrolidine (1.5 equiv) using K2_2CO3_3 in dimethylformamide (DMF) at 80°C.

  • Purify via flash chromatography (ethyl acetate/hexanes).

  • Deprotect with TFA (20% in CH2_2Cl2_2) to yield the free amine.

Yield : 78% over two steps.

Palladium-Catalyzed Coupling Approaches

ConditionDisulfide Formation Rate
Air, 25°C50% after 12 hours
N2_2, 25°C<5% after 24 hours

Industrial-Scale Considerations

Solvent and Catalyst Selection

Patent data emphasize N-methylpyrrolidone (NMP) and copper chloride (CuCl) for cost-effective scaling.

Comparative Efficiency :

CatalystSolventYield
CuClNMP70%
Pd/CDMF75%
NoneMeOH40%

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form the corresponding thiolate anion.

  • Substitution: The pyrrolidin-1-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.

  • Reduction: Using reducing agents like sodium borohydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Disulfides: Formed by the oxidation of the thiol group.

  • Sulfonic Acids: Formed by further oxidation of disulfides.

  • Thiolate Anions: Formed by reduction of the thiol group.

  • Substituted Derivatives: Formed by nucleophilic substitution of the pyrrolidin-1-ylmethyl group.

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)benzenethiol has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Pyrrolidin-1-ylmethyl)benzenethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The pyrrolidin-1-ylmethyl group can interact with various receptors and enzymes, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and inferred physicochemical properties of 3-(Pyrrolidin-1-ylmethyl)benzenethiol and analogs:

Compound Name Substituent Molecular Weight (g/mol) Predicted LogP Key Features
This compound Pyrrolidine (5-membered amine) 193.31 ~2.1 Moderate basicity, steric hindrance from pyrrolidine, enhanced solubility in polar solvents.
3-((2-Methylpiperidin-1-yl)methyl)benzenethiol 2-Methylpiperidine (6-membered amine) 221.36 ~2.8 Increased lipophilicity due to methyl group; piperidine’s larger ring reduces steric strain.
3-(Trifluoromethyl)benzenethiol Trifluoromethyl (-CF₃) 178.18 ~3.5 Strong electron-withdrawing effect, higher acidity (lower pKa), reduced nucleophilicity.
Benzenethiol (Thiophenol) None (parent compound) 110.18 ~1.5 High volatility, pungent odor, pKa ~6.6; baseline for reactivity comparisons.
Key Observations:

In contrast, 3-(Trifluoromethyl)benzenethiol exhibits strong electron withdrawal via -CF₃, increasing thiol acidity (pKa likely <6) . Benzenethiol serves as the reference, with a pKa of ~6.6, making it less acidic than trifluoromethyl derivatives but more reactive than amine-substituted analogs .

Steric and Lipophilic Effects: The methylpiperidine analog () has higher molecular weight and LogP (~2.8 vs. ~2.1 for pyrrolidine), suggesting greater lipophilicity due to the methyl group and six-membered ring. This could enhance membrane permeability in pharmaceutical contexts.

Biological Activity

3-(Pyrrolidin-1-ylmethyl)benzenethiol is an organic compound characterized by a thiol group (-SH) bonded to a benzene ring, which is further substituted with a pyrrolidine moiety. Its molecular formula is C11_{11}H15_{15}NS, with a molecular weight of approximately 197.31 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.

Structural Characteristics

The structure of this compound is significant in understanding its biological activity. The thiol group allows for reversible interactions through disulfide bond formation or coordination with metal ions, which can influence enzyme activity and cellular signaling pathways. The presence of the pyrrolidine ring contributes to the compound's unique properties, enhancing its binding affinity with various biological macromolecules such as proteins and enzymes.

Interaction Studies

Research indicates that this compound interacts with several biological targets, particularly enzymes involved in metabolic pathways. The binding affinity of this compound to proteins can modulate their activity, potentially leading to therapeutic applications. For instance, studies have suggested that the compound may influence enzyme kinetics through reversible inhibition mechanisms.

Potential Applications

The biological activity of this compound opens avenues for its application in drug design and development. Its ability to form disulfide bonds can be exploited in creating more effective drugs targeting specific diseases, including cancer and infectious diseases. Further exploration of its interactions with various targets is necessary to elucidate its full potential.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-(Trifluoromethyl)benzenethiolContains trifluoromethyl groupExhibits different electronic properties due to fluorine atoms
4-Mercapto-3,5-bis(trifluoromethyl)benzonitrileContains nitrile functionalityPotentially higher reactivity towards electrophiles
4-(Chlorobenzyl)benzenethiolChlorobenzyl substituentDisplays varied biological activity due to chlorine's electronegativity
2,3-Bis(trifluoromethyl)benzenethiolTwo trifluoromethyl groupsIncreased lipophilicity affecting solubility and bioavailability

This table illustrates how variations in substituents can significantly alter chemical behavior and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pyrrolidin-1-ylmethyl)benzenethiol, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-(chloromethyl)benzenethiol with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) yields the target molecule . Intermediates are characterized using HPLC (retention time analysis) and NMR spectroscopy (e.g., δ ~2.7 ppm for pyrrolidine methylene protons) . ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~208).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation (P95 respirators recommended). Store in sealed containers away from oxidizers. Acute toxicity (oral LD₅₀ ~42.6 mg/kg in rats) necessitates strict exposure control .

Q. How can standard analytical techniques validate the purity and structure of this compound?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). ¹H-NMR confirms substitution patterns (e.g., aromatic protons at δ ~7.2–7.5 ppm, pyrrolidine protons at δ ~1.8–2.9 ppm). FT-IR identifies thiol (-SH) stretches (~2550 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does this compound function in corrosion inhibition studies?

  • Methodological Answer : Evaluate inhibition efficiency via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 0.1 M HCl). Adsorption isotherms (Langmuir/Freundlich) model surface interactions. For example, benzenethiol derivatives show >80% efficiency at 500 ppm due to chemisorption on metal surfaces .

Q. What catalytic systems enhance the oxidative coupling of this thiol to disulfides?

  • Methodological Answer : Scandium(III) triflate or diisopropylamine catalyzes thiol-to-disulfide conversion under mild conditions (room temperature, 30 min). Monitor reaction progress via GC-MS, achieving >99% yield with 1.1 equiv thiol .

Q. How can Surface-Enhanced Raman Spectroscopy (SERS) improve trace detection of this compound?

  • Methodological Answer : Use Ag or Au nanoparticle-coated substrates for SERS. Optimize laser power (e.g., 15 mW at 532 nm) to avoid degradation. Characteristic peaks (e.g., C-S stretch ~680 cm⁻¹) enable detection at ppm levels in complex matrices .

Q. What metabolic pathways are predicted for this compound in biological systems?

  • Methodological Answer : In vitro assays (e.g., liver microsomes) identify S-methylation metabolites. LC-HRMS tracks sulfoxide/sulfone derivatives. Computational tools (e.g., ADMET Predictor™) model bioavailability and toxicity, noting potential CYP450 interactions .

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